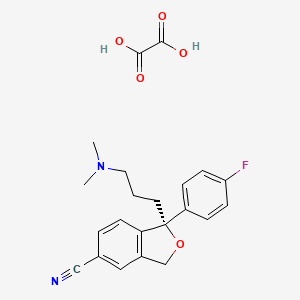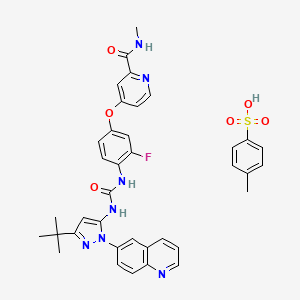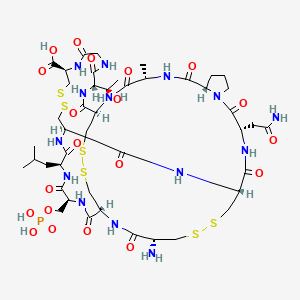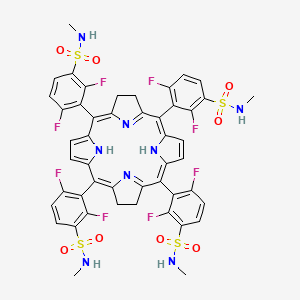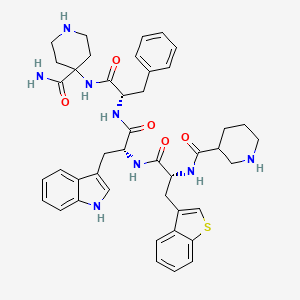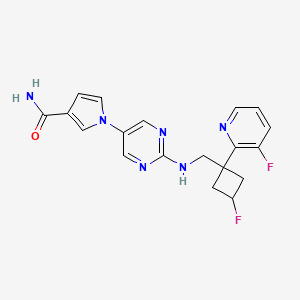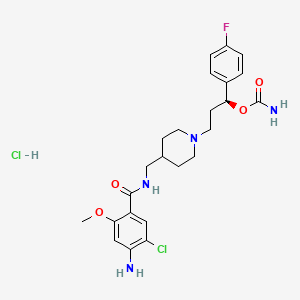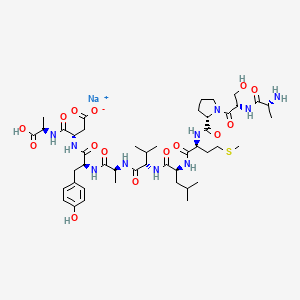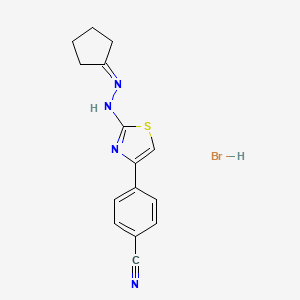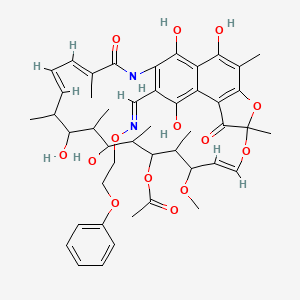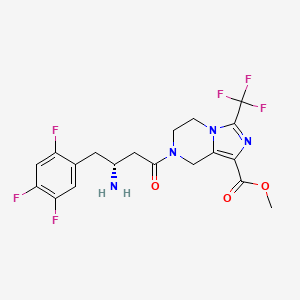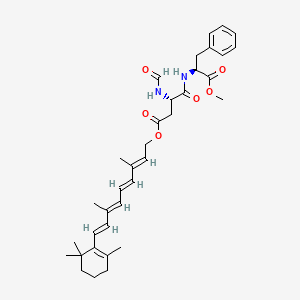![molecular formula C21H23F3N4O5S B610509 2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide;hydrochloride CAS No. 1803003-68-0](/img/structure/B610509.png)
2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide;hydrochloride
Overview
Description
RN-9893 is a synthetic organic compound known for its role as a selective antagonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. This compound is orally bioavailable and has shown significant selectivity for TRPV4 over related transient receptor potential channels such as TRPV1, TRPV3, and TRPM8 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RN-9893 involves multiple steps, starting with the preparation of the core benzamide structure. The key steps include:
Formation of the Benzamide Core: The core structure is synthesized by reacting 4-(4-isopropylpiperazin-1-ylsulfonyl)aniline with 2-nitro-4-(trifluoromethyl)benzoic acid under appropriate conditions to form the benzamide linkage.
Nitration and Sulfonylation: The nitration of the benzene ring and subsequent sulfonylation are critical steps to introduce the nitro and sulfonyl groups, respectively.
Final Assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions to ensure the correct formation of the desired structure.
Industrial Production Methods
Industrial production of RN-9893 follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale batch reactors are used to carry out the nitration, sulfonylation, and coupling reactions.
Purification: The product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product
Chemical Reactions Analysis
Types of Reactions
RN-9893 undergoes various chemical reactions, including:
Oxidation: The nitro group in RN-9893 can undergo reduction to form amino derivatives.
Substitution: The benzamide core can participate in substitution reactions, particularly at the positions ortho and para to the nitro group.
Hydrolysis: The amide bond in RN-9893 can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Reduction Products: Amino derivatives of RN-9893.
Substitution Products: Halogenated or sulfonylated derivatives.
Hydrolysis Products: Carboxylic acid and amine derivatives.
Scientific Research Applications
RN-9893 has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study the function of TRPV4 channels in various chemical environments.
Biology: Employed in research to understand the role of TRPV4 in cellular processes such as osmoregulation and mechanotransduction.
Medicine: Investigated for its potential therapeutic applications in conditions like pain, inflammation, and cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals targeting TRPV4 channels
Mechanism of Action
RN-9893 exerts its effects by selectively inhibiting the TRPV4 ion channel. The mechanism involves:
Binding to TRPV4: RN-9893 binds to the TRPV4 channel, preventing the influx of calcium ions.
Inhibition of Channel Activity: This binding inhibits the channel’s activity, reducing calcium ion entry into the cell.
Pathways Involved: The inhibition of TRPV4 affects various cellular pathways, including those involved in pain sensation, inflammation, and osmoregulation
Comparison with Similar Compounds
RN-9893 is compared with other TRPV4 antagonists, highlighting its uniqueness:
TRPV4 Antagonists: Similar compounds include HC-067047, GSK2193874, and RN-1734.
Uniqueness: RN-9893 is unique due to its high selectivity for TRPV4 over other transient receptor potential channels and its oral bioavailability.
Comparison: RN-9893 has shown superior selectivity and potency compared to other TRPV4 antagonists, making it a valuable tool in research and potential therapeutic applications
Properties
CAS No. |
1803003-68-0 |
|---|---|
Molecular Formula |
C21H23F3N4O5S |
Molecular Weight |
500.5 g/mol |
IUPAC Name |
2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C21H23F3N4O5S/c1-14(2)26-9-11-27(12-10-26)34(32,33)17-6-4-16(5-7-17)25-20(29)18-8-3-15(21(22,23)24)13-19(18)28(30)31/h3-8,13-14H,9-12H2,1-2H3,(H,25,29) |
InChI Key |
KORKKQLDGMHNKO-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-].Cl |
Canonical SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RN9893 HCl; RN-9893 HCl; RN 9893 HCl; RN9893 Hydrochloride; RN-9893 Hydrochloride; RN 9893 Hydrochloride; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


